5-Chloro-N-[(1S,2R)-2-hydroxy-3-(methoxymethylamino)-3-oxo-1-(phenylmethyl)propyl]-1H-indole-2-carboxamide; GPi 819
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CP 316819 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the indole ring, chlorination, and subsequent functionalization to introduce the hydroxy, methoxymethylamino, and carboxamide groups. The reaction conditions typically involve the use of organic solvents, catalysts, and specific temperature controls to ensure high yield and purity .
Industrial Production Methods
Industrial production of CP 316819 follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound at a commercial scale .
Chemical Reactions Analysis
Types of Reactions
CP 316819 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can modify the functional groups, such as converting the carboxamide to an amine.
Substitution: Halogen substitution reactions can occur, particularly involving the chlorine atom on the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenation reagents like chlorine gas or bromine are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in various halogenated derivatives .
Scientific Research Applications
CP 316819 has a wide range of scientific research applications:
Chemistry: Used as a reference compound in studies involving glycogen phosphorylase inhibitors.
Biology: Investigated for its role in glycogen metabolism and its effects on cellular energy balance.
Medicine: Explored for its potential in treating metabolic disorders such as diabetes due to its antihyperglycemic properties.
Industry: Utilized in the development of new pharmaceuticals targeting glycogen metabolism.
Mechanism of Action
CP 316819 exerts its effects by inhibiting glycogen phosphorylase, an enzyme responsible for glycogen breakdown. By binding to the active site of the enzyme, it prevents the conversion of glycogen to glucose-1-phosphate, thereby reducing glucose levels in the blood. This mechanism is particularly effective under low glucose conditions, where it facilitates glycogen utilization in the brain, prevents neuronal cell death, and maintains brain electrical currents .
Comparison with Similar Compounds
Similar Compounds
CP 91149: Another glycogen phosphorylase inhibitor with similar antihyperglycemic effects.
1,4-dideoxy-1,4-imino-D-arabinitol: A compound that inhibits glycogen phosphorylase but with different structural features.
N-methyl-1-deoxynojirimycin: Known for its glycogen phosphorylase inhibitory activity and potential therapeutic applications.
Uniqueness
CP 316819 stands out due to its high potency and specificity for glycogen phosphorylase. Its unique structure allows for effective inhibition at low concentrations, making it a valuable tool in both research and potential therapeutic applications .
Properties
IUPAC Name |
5-chloro-N-[3-hydroxy-4-[methoxy(methyl)amino]-4-oxo-1-phenylbutan-2-yl]-1H-indole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClN3O4/c1-25(29-2)21(28)19(26)17(10-13-6-4-3-5-7-13)24-20(27)18-12-14-11-15(22)8-9-16(14)23-18/h3-9,11-12,17,19,23,26H,10H2,1-2H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEQLRDLTRCEUHG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C(C(CC1=CC=CC=C1)NC(=O)C2=CC3=C(N2)C=CC(=C3)Cl)O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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